Cas no 1807162-00-0 (Methyl 3-bromo-5-cyano-4-ethylbenzoate)

Methyl 3-bromo-5-cyano-4-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-5-cyano-4-ethylbenzoate
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- インチ: 1S/C11H10BrNO2/c1-3-9-8(6-13)4-7(5-10(9)12)11(14)15-2/h4-5H,3H2,1-2H3
- InChIKey: BRFVEJZHCOAYDH-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OC)=CC(C#N)=C1CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- XLogP3: 3
- トポロジー分子極性表面積: 50.1
Methyl 3-bromo-5-cyano-4-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000506-1g |
Methyl 3-bromo-5-cyano-4-ethylbenzoate |
1807162-00-0 | 97% | 1g |
1,564.50 USD | 2021-07-06 | |
Alichem | A010000506-500mg |
Methyl 3-bromo-5-cyano-4-ethylbenzoate |
1807162-00-0 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
Alichem | A010000506-250mg |
Methyl 3-bromo-5-cyano-4-ethylbenzoate |
1807162-00-0 | 97% | 250mg |
499.20 USD | 2021-07-06 |
Methyl 3-bromo-5-cyano-4-ethylbenzoate 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Methyl 3-bromo-5-cyano-4-ethylbenzoateに関する追加情報
Methyl 3-bromo-5-cyano-4-ethylbenzoate: A Comprehensive Overview
The compound Methyl 3-bromo-5-cyano-4-ethylbenzoate (CAS No. 1807162-00-0) is a significant organic compound with a diverse range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, and a bromine atom at specific positions on the aromatic ring. The presence of these functional groups makes it highly versatile and valuable in various chemical reactions and industrial processes.
Recent studies have highlighted the potential of Methyl 3-bromo-5-cyano-4-ethylbenzoate in the development of advanced materials, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Researchers have demonstrated that this compound can act as a versatile linker due to its ability to coordinate with metal ions through both the cyano and bromine groups. This property has led to the creation of novel MOFs with enhanced porosity and stability, which are promising for gas storage and catalytic applications.
In the pharmaceutical industry, Methyl 3-bromo-5-cyano-4-ethylbenzoate has been explored as a potential intermediate in drug synthesis. Its structure allows for easy modification through various substitution reactions, enabling the creation of bioactive molecules with tailored properties. For instance, recent research has shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities, making them strong candidates for further preclinical studies.
The synthesis of Methyl 3-bromo-5-cyano-4-ethylbenzoate typically involves multi-step organic reactions, including Friedel-Crafts acylation, bromination, and cyanation. These steps require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods and green chemistry have made the production process more efficient and environmentally friendly, aligning with current sustainability goals in the chemical industry.
From an analytical standpoint, Methyl 3-bromo-5-cyano-4-ethylbenzoate has been extensively studied using modern spectroscopic techniques such as NMR, IR, and X-ray crystallography. These studies have provided detailed insights into its molecular structure, conformational preferences, and intermolecular interactions. Such information is crucial for understanding its behavior in different chemical environments and optimizing its use in various applications.
In conclusion, Methyl 3-bromo-5-cyano-4-ethylbenzoate (CAS No. 1807162-00-) stands out as a versatile compound with significant potential across multiple disciplines. Its unique functional groups, combined with recent advancements in synthetic and analytical techniques, continue to expand its utility in both academic research and industrial applications. As research into this compound progresses, it is expected to play an even more pivotal role in driving innovation in chemistry and related fields.
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